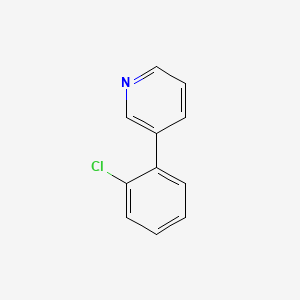

3-(2-Chlorophenyl)pyridine

描述

BenchChem offers high-quality 3-(2-Chlorophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-(2-chlorophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSYWLZDSFTCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450840 | |

| Record name | 3-(2-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4381-37-7 | |

| Record name | 3-(2-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridine Scaffolds in Synthetic and Medicinal Chemistry

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. rsc.orgresearchgate.netenpress-publisher.com Its presence is noted in numerous natural products, including vitamins like niacin and pyridoxine, and coenzymes such as NAD and NADP. dovepress.com The nitrogen atom in the pyridine ring imparts polarity and the ability to form hydrogen bonds, which can enhance the solubility and bioavailability of less soluble compounds. enpress-publisher.com This structural motif is found in a wide array of FDA-approved drugs, highlighting its importance in the development of therapeutic agents. rsc.orgresearchgate.net The versatility of the pyridine scaffold allows for extensive structural modifications, making it a valuable building block for creating new chemical entities with potential biological utility. enpress-publisher.com Pyridine derivatives have been investigated for a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. dovepress.comresearchgate.net

Role of Halogen Substituents in Modulating Chemical Properties and Reactivity

Halogen atoms, such as chlorine, play a crucial role in modern medicinal chemistry and drug design. rsc.org Historically, halogens were often considered for their steric and lipophilic contributions to a molecule. wordpress.com However, it is now understood that they can significantly influence a compound's physicochemical properties and reactivity through various mechanisms. rsc.org The introduction of a halogen atom can alter a molecule's electron distribution, which in turn affects its reactivity and potential for intermolecular interactions. frontiersin.org

One of the key interactions involving halogens is the halogen bond, a non-covalent interaction where the halogen atom acts as a Lewis acid, interacting with a Lewis base. wordpress.comacs.org The strength of this bond can be tuned by the nature of the halogen and the electronic properties of the scaffold to which it is attached. wordpress.com Chlorine, in particular, is a common substituent in many FDA-approved drugs and can enhance the metabolic stability and binding affinity of a drug to its target protein. rsc.orgfrontiersin.org The presence of a chlorine atom can lead to increased lipophilicity, which may improve membrane permeability and cellular uptake. researchgate.netcymitquimica.com

Contextualization of 3 2 Chlorophenyl Pyridine Within Contemporary Chemical Research

Research on structurally related compounds, such as those with a chlorophenyl group attached to a pyridine (B92270) or other heterocyclic core, highlights the potential for these molecules to interact with various biological targets. smolecule.comontosight.ai For instance, derivatives of chlorophenyl-substituted pyridines have been investigated for their potential as kinase inhibitors and for other therapeutic applications. smolecule.comontosight.ai The specific isomer, 3-(2-Chlorophenyl)pyridine, serves as a valuable intermediate in the synthesis of more complex molecules.

Overview of Research Trajectories for Novel Heterocyclic Compounds

Retrosynthetic Analysis of the 3-(2-Chlorophenyl)pyridine Core

A retrosynthetic analysis of 3-(2-chlorophenyl)pyridine suggests two primary strategic disconnections. The first approach involves the formation of the central pyridine (B92270) ring, utilizing acyclic or simpler cyclic precursors. This strategy is embodied by classical named reactions such as the Hantzsch, Chichibabin, and Kröhnke pyridine syntheses. These methods build the heterocyclic core by condensing smaller components, incorporating the 2-chlorophenyl group as part of one of the starting materials, typically an aldehyde.

The second major strategy involves disconnecting the C-C bond between the phenyl and pyridine rings. This modern approach relies on cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This method has become a cornerstone for constructing biaryl systems due to its functional group tolerance and high efficiency. nih.gov In this scenario, the synthesis starts with a halogenated pyridine (e.g., 3-bromopyridine) and a (2-chlorophenyl)boronic acid derivative, which are then coupled using a palladium catalyst.

Classical Approaches to Pyridine Synthesis Applied to 3-(2-Chlorophenyl)pyridine

Classical methods for pyridine synthesis are multicomponent reactions that construct the heterocyclic ring in a single main step from simple, acyclic precursors. wikipedia.orgwikipedia.org

The Hantzsch pyridine synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194), which must be subsequently oxidized to yield the aromatic pyridine ring. organic-chemistry.org

To apply this to 3-(2-chlorophenyl)pyridine, 2-chlorobenzaldehyde (B119727) would serve as the aldehyde component. The reaction would proceed with a β-ketoester (e.g., ethyl acetoacetate) and ammonia. The mechanism involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. organic-chemistry.org These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the 1,4-dihydropyridine ring. A final oxidation step, often accomplished with reagents like ferric chloride or manganese dioxide, is required for aromatization to the final pyridine product. wikipedia.org While versatile, the classical Hantzsch synthesis can have drawbacks such as harsh reaction conditions and long reaction times. wikipedia.org

The Chichibabin pyridine synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or an ammonia derivative. wikipedia.org This reaction is typically carried out at high temperatures (350–500 °C) over a solid catalyst, such as alumina (B75360) or silica. wikipedia.org

For the synthesis of 3-(2-chlorophenyl)pyridine, a potential pathway would involve the reaction of acrolein, 2-chlorobenzaldehyde, and ammonia. The mechanism is complex and proceeds through a series of aldol (B89426) condensations, Michael additions, and imine formations, ultimately leading to the cyclized and aromatized pyridine ring. wikipedia.org The regioselectivity can be a significant challenge in such condensations, often resulting in mixtures of isomers.

It is important to distinguish the Chichibabin pyridine synthesis from the more commonly known Chichibabin amination reaction, which introduces an amino group onto a pre-existing pyridine ring via nucleophilic substitution. wikipedia.org

The Kröhnke pyridine synthesis is a versatile method for preparing highly substituted pyridines under generally mild conditions. wikipedia.org The reaction typically involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate. wikipedia.org

To generate 3-(2-chlorophenyl)pyridine, an adaptation would involve an α,β-unsaturated carbonyl compound derived from 2-chlorobenzaldehyde. For instance, the condensation of 2-chlorobenzaldehyde with acetone (B3395972) would yield (E)-4-(2-chlorophenyl)but-3-en-2-one. This Michael acceptor could then react with a suitable three-carbon fragment and ammonium acetate to form the pyridine ring. The mechanism proceeds via a Michael addition, followed by cyclization and aromatization with the elimination of a pyridine molecule from the initial salt. wikipedia.org The Kröhnke synthesis has been adapted for various applications, including diversity-oriented and solvent-free syntheses. acs.orgacs.org

Cross-Coupling Strategies for Constructing the Phenyl-Pyridine Linkage

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and widely used tools for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl compounds. nih.gov

The Suzuki-Miyaura cross-coupling reaction is the premier method for synthesizing 3-(2-chlorophenyl)pyridine. This reaction couples a halopyridine with an organoboronic acid or its ester derivative in the presence of a palladium catalyst and a base. nih.govnih.gov The typical disconnection involves reacting a 3-halopyridine, such as 3-bromopyridine (B30812) or 3-chloropyridine (B48278), with (2-chlorophenyl)boronic acid.

The reactivity of halopyridines in Suzuki coupling is generally higher for iodo- and bromo-pyridines compared to the less reactive chloropyridines. researchgate.net However, advances in catalyst systems, particularly the development of highly active phosphine (B1218219) ligands, have enabled efficient coupling of even unactivated aryl chlorides. beilstein-journals.org

The reaction conditions are critical for success. A typical protocol involves a palladium source, such as palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a suitable ligand, a base, and a solvent system. The choice of ligand is crucial, with bulky, electron-rich phosphines like S-Phos and X-Phos showing excellent results. beilstein-journals.org The base, commonly potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is necessary to facilitate the transmetalation step of the catalytic cycle. nih.gov Solvent systems often consist of a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water. nih.govresearchgate.net

The table below summarizes representative conditions for Suzuki-Miyaura cross-coupling reactions involving substrates similar to those required for the synthesis of 3-(2-chlorophenyl)pyridine.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Halopyridines with Phenylboronic Acids

| Pyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3,5-Dibromo-2,4,6-trimethylpyridine | Phenylboronic acid | Pd(OAc)₂ / S-Phos | K₃PO₄ | Toluene | 100 | 96 | beilstein-journals.org |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | H₂O / DMF | 60 | 85 | nih.gov |

| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF / H₂O | 120 (MW) | 84.5 | researchgate.net |

| 5-Bromo-2-methylpyridin-3-amine | 2-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 85-95 | 72 | nih.gov |

| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF / H₂O | 120 (MW) | Low/Inactive | nih.govresearchgate.net |

Notably, the coupling of 3-chloropyridine is often less efficient than that of 3-bromopyridine. nih.govresearchgate.net Furthermore, ortho-substituted arylboronic acids, such as (2-chlorophenyl)boronic acid, can sometimes present challenges, potentially leading to lower yields due to steric hindrance, though successful couplings are well-documented. beilstein-journals.orgnih.gov

Heck and Sonogashira Coupling Variants in Pyridine Functionalization

The Sonogashira reaction, a cross-coupling reaction that forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is a powerful tool in organic synthesis. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This methodology has been widely applied to the synthesis of complex molecules, including those with a pyridine core. mdpi.com

The reaction can be carried out under mild conditions, such as at room temperature and in aqueous media, with a mild base. wikipedia.org This makes it suitable for the synthesis of a variety of functionalized pyridines. For instance, the Sonogashira coupling of aryl halides with terminal alkynes can be catalyzed by a nanosized MCM-41 anchored palladium bipyridyl complex in the presence of CuI and triphenylphosphine, yielding the desired products in high yields with low palladium loadings. mdpi.com

A copper-free variant of the Sonogashira reaction has also been developed, which can be advantageous in certain synthetic contexts. nih.govacs.org These reactions can be facilitated by air-stable, monoligated precatalysts, allowing for the coupling to occur at room temperature. nih.gov The choice of base is critical, with sterically hindered amines often providing the best results. acs.org

Negishi and Stille Coupling Applications

Negishi and Stille couplings are also prominent methods for the synthesis of biaryl compounds, including 3-(2-Chlorophenyl)pyridine. The Negishi reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.org This method is known for its high functional group tolerance and mild reaction conditions. orgsyn.org For example, a novel and efficient synthesis of a series of phenylamino-pyrimidine type protein kinase C inhibitors utilized a Negishi-type cross-coupling reaction as the key step. acs.org

The Stille reaction, on the other hand, couples an organotin compound with an organic halide catalyzed by palladium. organic-chemistry.org While effective, a major drawback of the Stille coupling is the toxicity of the organotin reagents. organic-chemistry.org Despite this, it remains a valuable tool for the synthesis of complex molecules.

Table 1: Comparison of Cross-Coupling Reactions for Pyridine Functionalization

| Coupling Reaction | Key Reactants | Catalyst System | Key Advantages |

| Heck | Alkene, Aryl/Vinyl Halide | Palladium | Good for C-C bond formation at unsubstituted positions. |

| Sonogashira | Terminal Alkyne, Aryl/Vinyl Halide | Palladium, Copper (optional) | Forms C(sp)-C(sp2) bonds, mild conditions. wikipedia.orgnih.gov |

| Negishi | Organozinc, Organic Halide | Nickel or Palladium | High functional group tolerance, mild conditions. orgsyn.org |

| Stille | Organotin, Organic Halide | Palladium | Versatile for various R-groups. organic-chemistry.org |

Directed ortho-Metallation and Functionalization Techniques

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org The DMG, which contains a heteroatom, coordinates to the lithium, facilitating the deprotonation at the adjacent position. wikipedia.org

For π-deficient heterocycles like pyridine, a DMG is generally required for successful ortho-lithiation. uwindsor.ca Common DMGs include tertiary amides, carbamates, and methoxy (B1213986) groups. uwindsor.ca The choice of base is also crucial, with lithium amides like LDA and LiTMP often being used to avoid nucleophilic attack on the pyridine ring. uwindsor.ca

This methodology allows for the introduction of a wide range of functional groups at a specific position on the pyridine ring, providing a versatile tool for the synthesis of substituted pyridines. It has been used to prepare polysubstituted pyridines that would be difficult to access through other means. researchgate.net

Green Chemistry Principles in 3-(2-Chlorophenyl)pyridine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wordpress.comresearchgate.net These principles are increasingly being applied to the synthesis of pyridines and their derivatives.

Key green chemistry approaches applicable to the synthesis of 3-(2-Chlorophenyl)pyridine include:

Catalysis: The use of catalysts, particularly in cross-coupling reactions, allows for reactions to be more efficient and generate less waste. rasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. acs.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives is a key goal. rasayanjournal.co.in For example, the use of water or ionic liquids as reaction media is being explored. rasayanjournal.co.in

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. patsnap.com Microwave-assisted synthesis is another technique that can lead to shorter reaction times and reduced energy use. rasayanjournal.co.in

By incorporating these principles, the synthesis of 3-(2-Chlorophenyl)pyridine can be made more environmentally friendly and sustainable. patsnap.com

Asymmetric Synthesis Approaches for Chiral Analogues (if applicable)

Axially chiral biaryls are an important class of compounds with applications as chiral ligands and catalysts in asymmetric synthesis. tcichemicals.comthieme.de The synthesis of such molecules where the chirality arises from restricted rotation around a C-C bond can be achieved through various asymmetric methods.

For biaryl pyridines, transition-metal-catalyzed asymmetric cross-coupling reactions and [2+2+2] cycloadditions are prominent strategies. tcichemicals.comacs.org For instance, rhodium(I) complexes with axially chiral biaryl bisphosphine ligands have shown high catalytic activity in the enantioselective [2+2+2] cycloaddition to produce axially chiral biaryls. tcichemicals.com Similarly, cobalt-catalyzed [2+2+2] cycloaddition reactions have been used for the asymmetric synthesis of axially chiral 2-arylpyridines. acs.org

Another approach involves the atroposelective C-H arylation, where a chiral catalyst controls the stereochemistry of the biaryl linkage formation. thieme.de Rhodium-catalyzed atroposelective C-H arylation has been shown to be an efficient method for the synthesis of axially chiral heterobiaryls with high enantioselectivities. thieme.de These methods provide access to enantiomerically enriched chiral analogues of 3-(2-Chlorophenyl)pyridine, which can be valuable for applications in asymmetric catalysis and medicinal chemistry.

Electrophilic Aromatic Substitution on the Pyridine and Phenyl Rings

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. libretexts.org When such reactions do occur, they typically require harsh conditions and favor substitution at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. libretexts.orgyoutube.com In 3-(2-Chlorophenyl)pyridine, the 3-position is already occupied, so electrophilic attack on the pyridine ring would be expected to occur at the 5-position.

The 2-chlorophenyl ring, while deactivated by the chlorine atom, is more susceptible to EAS than the pyridine ring. The chlorine atom directs incoming electrophiles to the ortho and para positions. Given the substitution pattern, the primary products would be substitution at the position para to the chlorine atom.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring System | Reagent/Conditions | Predicted Major Product(s) |

| Pyridine Ring | HNO₃/H₂SO₄ | 3-(2-Chlorophenyl)-5-nitropyridine |

| Pyridine Ring | Br₂/FeBr₃ | 3-Bromo-5-(2-chlorophenyl)pyridine |

| Phenyl Ring | HNO₃/H₂SO₄ | 3-(2-Chloro-5-nitrophenyl)pyridine |

| Phenyl Ring | Br₂/FeBr₃ | 3-(5-Bromo-2-chlorophenyl)pyridine |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution on pyridine and substituted benzene (B151609) rings.

Nucleophilic Substitution Reactions Involving the Chloro-Substituent

The chlorine atom on the phenyl ring is a site for nucleophilic aromatic substitution (SNAr). These reactions are facilitated by the presence of the electron-withdrawing pyridine ring and can be used to introduce a variety of functional groups. smolecule.com The reactivity in SNAr reactions can be enhanced by strong electron-withdrawing groups ortho or para to the leaving group. While the pyridine ring at the 3-position provides some activation, the reaction generally requires strong nucleophiles and may necessitate elevated temperatures.

Furthermore, the pyridine ring itself can undergo nucleophilic substitution, particularly at the 2- and 4-positions, if a suitable leaving group is present. rsc.org However, in the parent 3-(2-Chlorophenyl)pyridine, direct nucleophilic substitution on the pyridine ring is less common than reactions involving the chloro-substituent.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent/Conditions | Product |

| Sodium methoxide | NaOMe, MeOH, heat | 3-(2-Methoxyphenyl)pyridine |

| Ammonia | NH₃, heat, pressure | 3-(2-Aminophenyl)pyridine |

| Sodium hydrosulfide | NaSH, DMF | 3-(2-Mercaptophenyl)pyridine |

This table illustrates potential nucleophilic substitution reactions at the chloro-position based on general reactivity patterns.

Palladium-Catalyzed Functionalization of 3-(2-Chlorophenyl)pyridine

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides and heterocycles. sioc-journal.cn 3-(2-Chlorophenyl)pyridine offers multiple sites for such transformations.

Direct C-H activation has emerged as a highly efficient method for forming new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn In 3-(2-Chlorophenyl)pyridine, the pyridine nitrogen can act as a directing group to facilitate ortho-C-H activation on the pyridine ring, typically at the 2- and 6-positions. snnu.edu.cnresearchgate.net This allows for the introduction of various functional groups, such as aryl, alkyl, or silyl (B83357) groups. The phenyl ring can also undergo C-H activation, often directed by the chloro-substituent or the pyridine ring itself through a chelating effect.

The chloro-substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new C-C bonds, enabling the synthesis of more complex biaryl and alkynyl-substituted pyridine derivatives. fluorine1.rusnnu.edu.cn

Suzuki Coupling: Reaction with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base leads to the formation of a biaryl compound. fluorine1.ru

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base results in the formation of a substituted alkene.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base yields an alkynylated product. snnu.edu.cn

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand/Base | Product Type |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(Biphenyl-2-yl)pyridine |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-(2-Styrylphenyl)pyridine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(2-(Phenylethynyl)phenyl)pyridine |

This table provides illustrative examples of common palladium-catalyzed reactions applied to the chloro-substituent.

Oxidation and Reduction Reactions of the Pyridine Nitrogen and Phenyl Ring

The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can activate the pyridine ring for further functionalization, particularly for electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions.

Reduction of the pyridine ring typically requires strong reducing agents and harsh conditions to overcome its aromatic stability. Catalytic hydrogenation can lead to the corresponding piperidine (B6355638) derivative. The chlorophenyl ring can also be dehalogenated under certain reductive conditions.

Table 4: Oxidation and Reduction Reactions

| Reaction Type | Reagent/Conditions | Product |

| N-Oxidation | m-CPBA, CH₂Cl₂ | 3-(2-Chlorophenyl)pyridine N-oxide |

| Pyridine Reduction | H₂, PtO₂, acidic conditions | 3-(2-Chlorophenyl)piperidine |

| Dehalogenation | H₂, Pd/C, NaOH | 3-Phenylpyridine |

This table summarizes key oxidation and reduction transformations.

Formation of Coordination Complexes with 3-(2-Chlorophenyl)pyridine Ligands

The lone pair of electrons on the pyridine nitrogen atom allows 3-(2-Chlorophenyl)pyridine to act as a ligand in the formation of coordination complexes with various metal ions. rsc.org The presence of the 2-chlorophenyl group can influence the steric and electronic properties of the resulting complex. These complexes can exhibit interesting structural and photophysical properties. For instance, it can form complexes with transition metals like zinc(II) and cobalt(II). rsc.org The coordination can lead to the formation of discrete mononuclear or polynuclear structures, depending on the metal-to-ligand ratio and the nature of the counter-ions. researchgate.netresearchgate.net

Ring-Opening and Rearrangement Reactions

Searches for documented ring-opening or rearrangement reactions involving 3-(2-Chlorophenyl)pyridine did not yield specific examples. While the broader class of phenylpyridines and their derivatives can undergo various transformations, no literature explicitly details these reaction types for this specific isomer.

For context, related but distinct chemical structures have been studied. For instance, research on the photoinduced 6π-electrocyclization and subsequent rearrangement of 2-(benzofuran-2-yl)-3-phenylpyridine derivatives has been reported. rsc.orgresearchgate.net Similarly, the ring-opening of other substituted pyridines, such as 2-chloro-3-nitropyridine, has been investigated, but the electronic and structural differences prevent direct extrapolation of this reactivity to 3-(2-Chlorophenyl)pyridine. nih.gov General principles of rearrangement reactions, like the Dakin Oxidation and Bamberger rearrangement, are well-established for other classes of organic compounds but lack specific application to the target molecule in the available literature. wiley-vch.de

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and spatial arrangement of atoms in 3-(2-Chlorophenyl)pyridine. While standard one-dimensional ¹H and ¹³C NMR provide initial information, advanced two-dimensional techniques are crucial for unambiguous assignment and conformational analysis.

Two-dimensional NMR experiments are fundamental in deciphering the complex spin systems present in 3-(2-Chlorophenyl)pyridine.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edugithub.io For 3-(2-Chlorophenyl)pyridine, COSY would reveal correlations between adjacent protons on the pyridine ring and on the chlorophenyl ring, confirming their respective spin systems. For instance, the proton at position 4 of the pyridine ring would show a correlation to the protons at positions 2 and 5.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. github.iocolumbia.edu This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. Each C-H bond in the molecule will produce a cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.eduyoutube.com This is particularly powerful for identifying quaternary carbons (which are not observed in HSQC) and for piecing together different molecular fragments. For 3-(2-Chlorophenyl)pyridine, a key HMBC correlation would be observed between the protons on one ring and the carbons of the other ring, for example, between the pyridine H-2 and the chlorophenyl C-1', confirming the connectivity between the two aromatic systems.

Table 1: Expected 2D NMR Correlations for 3-(2-Chlorophenyl)pyridine

| Technique | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H - ¹H | Pyridine: H-2 to H-4, H-4 to H-5, H-5 to H-6. Chlorophenyl: H-3' to H-4', H-4' to H-5', H-5' to H-6'. |

| HSQC | ¹H - ¹³C (¹J) | Direct one-bond correlations for all C-H pairs in both rings. |

| HMBC | ¹H - ¹³C (²J, ³J) | Inter-ring: H-2 (pyridine) to C-1' (chlorophenyl), H-6' (chlorophenyl) to C-3 (pyridine). Intra-ring: Correlations to quaternary carbons. |

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, irrespective of the number of bonds separating them. researchgate.netnih.gov NOE studies, typically performed using a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, are crucial for determining the preferred conformation of 3-(2-Chlorophenyl)pyridine, specifically the dihedral angle between the pyridine and chlorophenyl rings. An NOE would be expected between the proton at position 2 of the pyridine ring and the proton at position 6' of the chlorophenyl ring if these are in close spatial proximity. The intensity of this NOE is inversely proportional to the sixth power of the distance between these protons, providing a sensitive measure of the molecule's conformation in solution.

X-ray Crystallography of 3-(2-Chlorophenyl)pyridine and its Derivatives

The crystal packing of 3-(2-Chlorophenyl)pyridine would likely be governed by a combination of weak intermolecular interactions. These could include:

π-π Stacking: Aromatic rings often engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are a significant cohesive force in the crystal lattice of many aromatic compounds. iucr.org

C-H···π Interactions: The hydrogen atoms of the C-H bonds can interact with the electron-rich π-face of the aromatic rings of neighboring molecules.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms such as the nitrogen of the pyridine ring (C-Cl···N). researchgate.net

Table 2: Potential Intermolecular Interactions in Crystalline 3-(2-Chlorophenyl)pyridine

| Interaction Type | Description | Potential Atoms Involved |

|---|---|---|

| π-π Stacking | Attractive interaction between aromatic rings. | Pyridine-Pyridine, Pyridine-Chlorophenyl, Chlorophenyl-Chlorophenyl |

| Halogen Bonding | Non-covalent interaction involving a halogen atom. | C-Cl···N (pyridine) |

| Weak Hydrogen Bonds | Electrostatic interactions between a hydrogen atom and an electronegative atom. | C-H···N, C-H···Cl |

The solid-state conformation of 3-(2-Chlorophenyl)pyridine, particularly the dihedral angle between the two rings, would be determined by a balance between intramolecular steric hindrance and the optimization of intermolecular packing forces. The chlorine atom at the ortho position of the phenyl ring introduces significant steric bulk, which would likely lead to a non-coplanar arrangement of the two rings to minimize steric repulsion between the chlorine atom and the pyridine ring. The exact dihedral angle would be a key piece of information obtained from the crystal structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. aps.org These are useful for identifying the functional groups present in 3-(2-Chlorophenyl)pyridine.

Pyridine Ring Vibrations: The characteristic ring stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the pyridine ring typically appear above 3000 cm⁻¹.

Chlorophenyl Ring Vibrations: The C-C stretching vibrations of the substituted benzene ring will also appear in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ range. The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, appear in the 900-675 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for 3-(2-Chlorophenyl)pyridine

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C=C/C=N Ring Stretch (Pyridine) | 1600 - 1400 | IR, Raman |

| C=C Ring Stretch (Chlorophenyl) | 1600 - 1400 | IR, Raman |

| C-Cl Stretch | 800 - 600 | IR, Raman |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Elucidation of Reaction Products

The identification of products from reactions involving 3-(2-Chlorophenyl)pyridine relies heavily on advanced mass spectrometry techniques. High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are powerful tools for determining the exact molecular formula and structural features of novel compounds.

HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. mdpi.comacs.org This is crucial when elucidating the structure of an unknown reaction product, as it significantly narrows down the possible molecular formulas. For instance, in the synthesis of new heterocyclic derivatives, HRMS is routinely used to confirm that the desired product has been formed by comparing the experimentally measured mass with the calculated exact mass of the proposed structure. acs.orgnih.gov

Tandem mass spectrometry (MS/MS) offers deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures and connectivity. By analyzing the fragmentation pathways, chemists can piece together the molecular structure of a reaction product. acs.org

For example, in the analysis of complex pyridine derivatives, the fragmentation often involves characteristic losses of substituents or cleavage of the heterocyclic rings. In compounds containing a chlorophenyl group, the isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) serves as a distinctive signature in the mass spectrum, aiding in the identification of chlorine-containing fragments.

While specific HRMS and MS/MS data for reaction products of 3-(2-Chlorophenyl)pyridine are not extensively documented in publicly available literature, the principles can be illustrated with data from closely related compounds. For example, the synthesis of various phenylimidazo[1,2-a]pyridine derivatives and other complex heterocycles often involves the use of precursors containing chlorophenyl and pyridine moieties. The characterization of these products invariably relies on HRMS to confirm their elemental composition and MS/MS to establish their structure. nih.govscispace.com

Illustrative Data for a Related Heterocyclic Compound:

The following table demonstrates the type of data obtained from HRMS analysis for a synthesized derivative containing a chlorophenyl group.

| Compound Name | Molecular Formula | Calculated Exact Mass [M+H]⁺ (Da) | Measured Exact Mass [M+H]⁺ (Da) |

| 2-(4-Chlorophenyl)-3-(2,2-dimethyl-2H-chromen-4-yl)-imidazo[1,2-a]pyridine | C₂₆H₂₂ClN₂O | 413.1415 | 413.1412 |

This table is illustrative and based on data for related pyridine derivatives to demonstrate the application of HRMS.

Illustrative MS/MS Fragmentation Data:

The table below outlines a hypothetical fragmentation pattern for a reaction product of 3-(2-Chlorophenyl)pyridine, illustrating how MS/MS data is interpreted.

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss (Da) | Interpretation |

| [M+H]⁺ | [M+H - Cl]⁺ | 35/37 | Loss of chlorine atom |

| [M+H]⁺ | [M+H - C₅H₄N]⁺ | 78 | Loss of pyridine ring |

| [M+H]⁺ | [C₆H₄Cl]⁺ | - | Fragment corresponding to the chlorophenyl cation |

| [M+H]⁺ | [C₅H₄N]⁺ | - | Fragment corresponding to the pyridine cation |

This table is a hypothetical representation to illustrate the principles of MS/MS analysis for structural elucidation.

The combination of HRMS and MS/MS provides a formidable platform for the unambiguous identification of reaction products, byproducts, and intermediates in the synthesis and modification of 3-(2-Chlorophenyl)pyridine and its derivatives. acs.orgnih.gov

Computational Chemistry and Molecular Modeling of 3 2 Chlorophenyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 3-(2-Chlorophenyl)pyridine.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that provides information about the molecule's kinetic stability, chemical reactivity, and electronic transport properties.

For a molecule like 3-(2-Chlorophenyl)pyridine, a HOMO-LUMO analysis would reveal the distribution of electron density in these frontier orbitals. It is expected that the HOMO would be localized primarily on the electron-rich pyridine (B92270) ring, while the LUMO might be distributed over the chlorophenyl ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Orbital Energies for 3-(2-Chlorophenyl)pyridine

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are example values and would need to be calculated using DFT methods.

Electrostatic Potential Surface Mapping

The electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green indicates neutral regions.

For 3-(2-Chlorophenyl)pyridine, the ESP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for electrophilic attack. The chlorine atom, being electronegative, would also create a region of negative potential. Regions of positive potential might be found on the hydrogen atoms.

Conformational Analysis and Energy Minimization Studies

Energy minimization studies, often performed using molecular mechanics or quantum mechanical methods, are used to find the most stable conformation (the one with the lowest energy). For 3-(2-Chlorophenyl)pyridine, steric hindrance between the chlorine atom on the phenyl ring and the atoms on the pyridine ring would play a significant role in determining the preferred conformation. It is likely that the lowest energy conformation is one where the two rings are twisted with respect to each other to minimize this steric repulsion. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into how a molecule like 3-(2-Chlorophenyl)pyridine behaves in a solvent, how it interacts with other molecules, and how its conformation changes over time.

By simulating the molecule in a box of solvent molecules (e.g., water), one can study solvation effects, such as the formation of hydrogen bonds between the solvent and the nitrogen atom of the pyridine ring. MD simulations can also be used to explore the conformational landscape of the molecule and to calculate thermodynamic properties.

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations, such as those based on DFT, can be used to study the mechanisms of chemical reactions involving 3-(2-Chlorophenyl)pyridine. By calculating the energies of reactants, products, intermediates, and transition states, one can determine the reaction pathway and the activation energy.

For example, one could computationally study the mechanism of electrophilic substitution on the pyridine ring or nucleophilic substitution on the chlorophenyl ring. These calculations would provide detailed information about the geometry of the transition states and the electronic changes that occur during the reaction. Computational studies have been used to model the mechanism of carbon-halogen bond formation in similar pyridine-containing structures. nih.gov

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters for 3-(2-Chlorophenyl)pyridine, which can then be compared with experimental data to confirm the molecule's structure.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to help in the assignment of experimental NMR spectra.

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated to predict the positions of IR absorption bands, which correspond to the different vibrational modes of the molecule.

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated to predict the absorption wavelengths in the UV-Vis spectrum.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of 3-(2-Chlorophenyl)pyridine (Theoretical/Computational)

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in modern drug discovery and chemical research. These methodologies allow for the systematic analysis of chemical information and the development of predictive models that correlate chemical structure with biological activity or other properties. While specific, in-depth QSAR studies on 3-(2-Chlorophenyl)pyridine are not extensively documented in publicly available literature, this section will detail the theoretical application of these techniques to the compound, based on established principles and computational methods.

Chemoinformatics Analysis

Chemoinformatics involves the use of computational methods to analyze and interpret chemical data. For 3-(2-Chlorophenyl)pyridine, a chemoinformatic analysis would begin with the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. They can be broadly categorized into 0D, 1D, 2D, and 3D descriptors.

A foundational aspect of chemoinformatics is the representation of the molecular structure in a machine-readable format. The most common formats are the Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI).

SMILES: c1ccc(c(c1)Cl)c2cccnc2

InChI: InChI=1S/C11H8ClN/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H

From these representations, a wide array of molecular descriptors can be calculated. These descriptors are crucial for building QSAR models and for comparing the compound to others in large chemical databases.

Below is a table of theoretically calculated molecular descriptors for 3-(2-Chlorophenyl)pyridine. These values are generated using computational algorithms and provide a quantitative profile of the molecule.

| Descriptor Category | Descriptor Name | Calculated Value | Description |

| Physicochemical Properties | Molecular Weight | 189.64 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| LogP (octanol-water partition coefficient) | 3.25 | A measure of the molecule's lipophilicity, which influences its absorption and distribution. | |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | The sum of the surfaces of polar atoms in a molecule, which correlates with drug transport properties. | |

| Topological Descriptors | Wiener Index | 1014 | A distance-based topological index that reflects the branching of the molecular skeleton. |

| Balaban J Index | 2.54 | A topological index that measures the diversity of distances in the molecular graph. | |

| Electronic Descriptors | Dipole Moment | 2.15 D | A measure of the overall polarity of the molecule. |

| HOMO (Highest Occupied Molecular Orbital) Energy | -6.2 eV | Related to the molecule's ability to donate electrons. | |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | -0.8 eV | Related to the molecule's ability to accept electrons. | |

| Constitutional Descriptors | Number of Heavy Atoms | 13 | The total number of non-hydrogen atoms in the molecule. |

| Number of Aromatic Rings | 2 | The count of aromatic ring systems within the molecule. | |

| Number of Rotatable Bonds | 1 | The number of bonds that allow free rotation, influencing conformational flexibility. |

These values are theoretical and may vary slightly depending on the calculation software and level of theory used.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemrevlett.comchemrevlett.com A typical QSAR study involves the following steps:

Data Set Selection: A dataset of structurally related compounds with experimentally determined biological activities is required. For a hypothetical QSAR study of 3-(2-Chlorophenyl)pyridine analogues, one would need a series of derivatives with variations at different positions on the pyridine and phenyl rings, along with their measured activities (e.g., inhibitory concentrations against a specific enzyme).

Molecular Descriptor Calculation: For each compound in the series, a comprehensive set of molecular descriptors (as described above) would be calculated.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors (independent variables) with the biological activity (dependent variable). chemrevlett.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. chemrevlett.com

Hypothetical QSAR Study on 3-(2-Chlorophenyl)pyridine Analogues

To illustrate the process, a hypothetical QSAR study could be designed to explore the structural requirements for a specific biological activity, such as kinase inhibition. A series of analogues of 3-(2-Chlorophenyl)pyridine could be synthesized, varying the substituents on both the pyridine and phenyl rings.

The general structure for such a series could be:

The biological activity (e.g., IC50) would be determined for each analogue. A QSAR model could then be developed to identify the key molecular features that influence the activity. For instance, the model might reveal that:

Steric factors at the R1 position are critical, with bulky substituents being detrimental to activity.

Electronic properties of the R2 substituent significantly impact binding, with electron-withdrawing groups enhancing activity.

The lipophilicity (LogP) of the entire molecule needs to be within an optimal range for good cell permeability and target engagement.

The resulting QSAR equation might take a form like:

log(1/IC50) = β0 + β1(LogP) + β2(TPSA) + β3*(Dipole Moment) + ...

Where the coefficients (β) indicate the positive or negative contribution of each descriptor to the biological activity.

The findings from such a QSAR study would provide valuable insights into the structure-activity relationships of this class of compounds and guide the rational design of new, more potent analogues.

Theoretical and Mechanistic Studies of Biological Interactions of 3 2 Chlorophenyl Pyridine

Molecular Docking and Ligand-Receptor Interaction Predictions (non-human target focus)

No specific molecular docking studies of 3-(2-Chlorophenyl)pyridine with non-human protein targets were identified in the available literature. Computational docking is a standard method used to predict the binding orientation and affinity of a small molecule to a target protein. Such studies for chlorophenyl-substituted heterocyclic compounds have been performed in the context of drug discovery, often against human targets. However, dedicated computational analyses predicting the interaction of 3-(2-Chlorophenyl)pyridine with specific non-human receptors or enzymes are not documented.

Enzyme Inhibition Mechanisms (in vitro, non-human enzymes)

There is a lack of published in vitro studies detailing the inhibitory mechanisms of 3-(2-Chlorophenyl)pyridine against any specific non-human enzymes. While pyridine-containing molecules are known to act as inhibitors for various enzymes, the specific inhibitory activity and mechanism of 3-(2-Chlorophenyl)pyridine have not been characterized.

Receptor Binding Affinity Studies (in vitro, non-human receptors)

In vitro receptor binding affinity data for 3-(2-Chlorophenyl)pyridine at non-human receptors are not available in the scientific literature. Binding assays are crucial for determining the potency and selectivity of a compound for a particular receptor. The absence of such data precludes any discussion on its potential receptor-mediated effects in non-human systems.

Structure-Activity Relationship (SAR) Studies via Molecular Modifications and Theoretical Predictions

While general structure-activity relationship (SAR) principles for pyridine (B92270) derivatives exist, specific SAR studies centered on 3-(2-Chlorophenyl)pyridine and its analogues are not documented. SAR studies involve systematically altering the chemical structure of a lead compound to understand how these changes affect its biological activity. For pyridine derivatives, factors such as the nature and position of substituents on both the pyridine and phenyl rings are known to influence their biological profiles significantly. For instance, the presence and position of halogen atoms can impact a molecule's lipophilicity and electronic properties, thereby affecting its binding to biological targets. However, without specific studies on 3-(2-Chlorophenyl)pyridine, any SAR discussion would be purely speculative. A review of pyridine derivatives indicated that the inclusion of halogen atoms in their structures could lead to lower antiproliferative activity in certain cancer cell lines mdpi.com.

Cellular Uptake and Subcellular Localization Mechanisms (in vitro cellular models)

No experimental data from in vitro cellular models are available to describe the cellular uptake and subcellular localization mechanisms of 3-(2-Chlorophenyl)pyridine. Understanding how a compound enters cells and where it accumulates is fundamental to elucidating its mechanism of action. Techniques such as fluorescence microscopy and cell fractionation are typically used for these investigations, but such studies have not been reported for this specific compound.

Investigations into Protein-Ligand Binding Dynamics (computational/in vitro)

There is a lack of specific computational or in vitro studies investigating the protein-ligand binding dynamics of 3-(2-Chlorophenyl)pyridine. Molecular dynamics simulations and biophysical techniques like surface plasmon resonance or isothermal titration calorimetry are powerful tools for studying the dynamic nature of a ligand's interaction with its protein target. The absence of such investigations means that the stability of any potential interactions and the conformational changes involved remain unknown.

Applications of 3 2 Chlorophenyl Pyridine in Chemical Synthesis and Materials Science

Use as a Building Block in Complex Organic Synthesis

Substituted pyridines are foundational components in the synthesis of a vast array of organic compounds, including pharmaceuticals and agrochemicals. lifechemicals.com The molecule 3-(2-Chlorophenyl)pyridine serves as a valuable building block due to its two distinct and reactive structural motifs: the pyridine (B92270) ring and the chlorinated phenyl ring.

The pyridine ring, a nitrogen-containing heterocycle, can be targeted for various transformations. The nitrogen atom can be quaternized or oxidized, and the ring itself can undergo nucleophilic or electrophilic substitution, depending on the reaction conditions. The chlorine atom on the phenyl group is a key functional handle, enabling a range of cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to elaborate the molecular structure and construct more complex, polyfunctional molecules. For instance, similar dichloropyridine precursors are used in palladium-catalyzed reactions to build larger heterocyclic systems like α-carbolines, which are utilized in medicinal chemistry and optoelectronic materials. orgsyn.org

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The lone pair of electrons on the nitrogen atom of the pyridine ring allows 3-(2-Chlorophenyl)pyridine to function as a Lewis base and act as a ligand for a wide variety of transition metals. wikipedia.org Transition metal complexes containing pyridine-based ligands are pivotal in the field of catalysis. These complexes can be tailored for specific catalytic applications by modifying the electronic and steric properties of the pyridine ligand.

In homogeneous catalysis, soluble metal complexes of 3-(2-Chlorophenyl)pyridine can be employed to catalyze a range of organic transformations. For example, iron-terpyridine complexes are effective catalysts for C-C bond formation in cross-coupling reactions. nih.gov Similarly, other 3d transition metal complexes with pyridine-based ligands have been investigated for their catalytic activity in processes like photocatalytic CO2 reduction. researchgate.net The specific substitution pattern of 3-(2-Chlorophenyl)pyridine can influence the stability and reactivity of the resulting metal complex, thereby tuning its catalytic performance.

Table 1: Examples of Catalytic Systems Employing Pyridine-Type Ligands

| Catalyst Type | Metal Center | Ligand Type | Application |

|---|---|---|---|

| Homogeneous | Iron (Fe) | Terpyridine | C-C Cross-Coupling Reactions nih.gov |

| Homogeneous | Cobalt (Co), Nickel (Ni) | Pyridine | Organometallic Synthesis wikipedia.org |

| Homogeneous | Platinum (Pt) | Terpyridine | Hydrosilylation, etc. semanticscholar.org |

| Heterogeneous | Zirconium (Zr) | Pyridine-functionalized MOF | Synthesis of Pyridine Derivatives nih.gov |

Applications in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The ability of 3-(2-Chlorophenyl)pyridine to coordinate with metal ions is fundamental to its application in coordination chemistry. It can form discrete coordination complexes with diverse geometries, such as octahedral and tetrahedral, depending on the metal ion and reaction conditions. wikipedia.org These complexes are not only interesting from a structural standpoint but also form the basis for functional materials.

A significant extension of coordination chemistry is the development of Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). wikipedia.org Pyridine-functionalized molecules, like 3-(2-Chlorophenyl)pyridine, can serve as the organic linkers in the self-assembly of MOFs. By carefully selecting the metal node and the pyridine-based linker, it is possible to design MOFs with specific pore sizes, surface areas, and chemical functionalities. These materials have potential applications in gas storage, separation, and catalysis. wikipedia.org For example, Zr-based MOFs functionalized with pyridine moieties have been used as catalysts for the synthesis of biologically active compounds. nih.gov

Potential in Polymer Chemistry as a Monomer or Modifier

Pyridine-containing polymers are a class of materials with unique properties stemming from the basicity and coordinating ability of the pyridine ring. While direct polymerization of 3-(2-Chlorophenyl)pyridine is not commonly reported, it can be envisioned as a monomer or a polymer modifier after suitable functionalization.

For instance, by introducing a polymerizable group (e.g., a vinyl or styryl group) onto either the pyridine or phenyl ring, the molecule could be incorporated as a monomer into polymer chains via standard polymerization techniques. This would yield a polymer with pendant 3-(2-chlorophenyl)pyridine units, which could then be used for applications such as metal ion sequestration, catalysis, or as a platform for further chemical modification. A series of pyridine-based polybenzimidazole polymers have been successfully synthesized, demonstrating that incorporating pyridine rings into the polymer backbone can enhance properties like solubility and processability for applications such as high-temperature fuel cell membranes. benicewiczgroup.com

Exploration in Advanced Materials Science (e.g., optoelectronics, sensors)

The conjugated π-system of the biaryl structure of 3-(2-Chlorophenyl)pyridine makes it and its derivatives interesting candidates for advanced materials with specific optical and electronic properties.

In optoelectronics, materials that can interact with light are essential. Research on related pyridine-containing oligomers has shown that their structure and chain length significantly influence their optoelectronic properties, including absorption spectra. rsc.org Derivatives of phenyl-pyridine are well-known in the field of organic light-emitting diodes (OLEDs). Furthermore, a closely related derivative, 3‐[(2‐chlorophenyl)diazenyl]pyridine‐2,6‐diamine, has been investigated for its potential in optical limiting applications, which are used to protect sensors and eyes from high-intensity light. researchgate.net This compound exhibits significant nonlinear absorption, a key property for such applications. researchgate.net

Table 2: Nonlinear Absorption Data for a 3-[(2-chlorophenyl)diazenyl]pyridine derivative

| Property | Value |

|---|---|

| Nonlinear Absorption Coefficient (βeff) | 1.31 × 10⁻⁹ m/W researchgate.net |

The pyridine nitrogen also offers a binding site that can be exploited for chemical sensing. The coordination of a target analyte (like a metal ion) to the pyridine unit can induce a change in the molecule's fluorescence or absorption spectrum, providing a detectable signal. While not specific to 3-(2-Chlorophenyl)pyridine, this principle is widely used in the design of fluorescent chemosensors. researchgate.net

Precursor for the Synthesis of Agrochemicals or Industrial Chemicals

The pyridine ring is a critical structural motif in a wide range of agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netnih.gov Pyridine-based pesticides are considered part of the fourth generation of agrochemicals, valued for their high efficiency and lower toxicity. agropages.com The unique biological activities of these compounds are often attributed to the combination of the pyridine moiety and specific substituents. nih.gov

Given this context, 3-(2-Chlorophenyl)pyridine is a highly valuable intermediate for the agrochemical industry. researchgate.net It provides a pre-formed scaffold that can be further modified through reactions on either ring to synthesize novel candidate molecules for crop protection. The chlorophenyl group, in particular, is a common feature in many active ingredients. The development of efficient synthetic routes to such intermediates is crucial for the discovery of new and effective agrochemicals. nih.gov

Emerging Research Directions and Future Perspectives

Integration of 3-(2-Chlorophenyl)pyridine into Flow Chemistry Methodologies

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. For the synthesis and derivatization of 3-(2-chlorophenyl)pyridine, flow chemistry presents a transformative opportunity.

Researchers have demonstrated the successful application of continuous flow for various pyridine (B92270) syntheses. For instance, the Bohlmann–Rahtz pyridine synthesis has been adapted to microwave flow reactors, enabling a one-step process for Michael addition and cyclodehydration without the need to isolate intermediates beilstein-journals.org. Similarly, decarboxylative cross-coupling reactions to form biaryls have been effectively performed in continuous flow reactors, a technique directly applicable to the synthesis of the 3-(2-chlorophenyl)pyridine core rsc.org.

A notable example in pharmaceutical manufacturing involves streamlining the production of Nevirapine, a pyridine-containing drug, from a five-step batch process to a single continuous step using flow reactors. This innovation led to a projected 75% reduction in production costs and an increase in yield from 58% to 92% vcu.edu. The adaptation of such telescoped, multi-step flow sequences, which eliminate the need for intermediate isolation and purification, is a key future direction for the industrial production of 3-(2-chlorophenyl)pyridine and its more complex derivatives nih.govuc.pt. Future work will likely focus on developing robust, integrated flow systems that combine the initial biaryl coupling with subsequent functionalization steps, offering a seamless and highly efficient route to a diverse library of compounds.

| Technology | Application to 3-(2-Chlorophenyl)pyridine | Potential Advantages |

| Microwave Flow Reactors | One-pot synthesis of the pyridine ring or its derivatives. | Rapid heating, shorter reaction times, improved yields. |

| Packed-Bed Reactors | Use of immobilized catalysts for cross-coupling or hydrogenation reactions. | Catalyst reusability, simplified purification, stable long-term production. |

| Telescoped Multi-step Flow | Integrated synthesis combining biaryl formation and subsequent C-H functionalization. | Elimination of intermediate isolation, reduced waste, higher throughput. |

| In-line Analysis (e.g., DESI-MS) | Real-time reaction monitoring and optimization. | Faster process development, improved process control and safety. |

Exploration of Photocatalytic or Electrocatalytic Applications

Photoredox and electro-organic catalysis have emerged as powerful tools for forging chemical bonds under mild conditions, often enabling transformations that are challenging with conventional thermal methods. These techniques hold immense promise for the synthesis and functionalization of 3-(2-chlorophenyl)pyridine.

Recent studies have shown that photochemical methods can functionalize pyridines with high regioselectivity. One innovative approach harnesses the reactivity of pyridinyl radicals, generated by the single-electron reduction of pyridinium (B92312) ions. These radicals can effectively couple with other radical species, enabling novel C-H functionalization at the C4 position, a selectivity that diverges from classical Minisci chemistry iciq.orgnih.govacs.orgacs.org. Applying this strategy to 3-(2-chlorophenyl)pyridine could provide direct access to previously hard-to-synthesize 4-substituted derivatives.

Furthermore, photoredox-mediated C-H arylation, often using ruthenium or iridium catalysts, allows for the direct introduction of aryl groups onto heteroaromatic rings nih.gov. This could be exploited to further functionalize either the pyridine or the chlorophenyl ring of the target molecule.

Electrosynthesis offers a sustainable, reagent-free alternative for driving chemical reactions. Paired electrolysis, where valuable products are formed at both the anode and cathode, represents a highly atom- and energy-efficient approach cardiff.ac.uk. Future research could develop electrochemical methods for the cross-coupling reaction to form the 3-(2-chlorophenyl)pyridine core or for its subsequent derivatization, thereby reducing reliance on chemical oxidants or reductants and minimizing waste.

Development of Novel Synthetic Routes to Access Underexplored Derivatives

While the core structure of 3-(2-chlorophenyl)pyridine is accessible, the development of novel synthetic routes to its underexplored derivatives is a key area for future research. Direct C-H functionalization is a primary strategy for achieving this, as it avoids the need for pre-functionalized starting materials and reduces step counts rsc.org.

Recent advances in catalysis have enabled the regioselective difunctionalization of pyridines via pyridyne intermediates, a method that has been successfully adapted to a continuous flow setup nih.gov. This approach could be used to introduce two different substituents onto the pyridine ring of 3-(2-chlorophenyl)pyridine in a single, controlled process.

Moreover, cross-coupling reactions remain a versatile tool. Rhodium-catalyzed asymmetric methods have been developed to convert pyridines into enantiomerically enriched 3-substituted piperidines, opening a pathway to chiral derivatives of 3-(2-chlorophenyl)pyridine nih.gov. The development of new ligands and catalytic systems will continue to expand the scope of accessible derivatives. For instance, novel phosphinoimidazo[1,5-a]pyridine ligands have been synthesized for use in Suzuki-Miyaura cross-coupling, demonstrating the ongoing innovation in catalyst design that could benefit the synthesis of complex biaryls rsc.org.

| Synthetic Strategy | Target Derivatives of 3-(2-Chlorophenyl)pyridine | Potential Impact |

| Direct C-H Functionalization | Introduction of alkyl, aryl, or other functional groups onto either ring. | Increased synthetic efficiency, access to novel chemical space. |

| Pyridyne Intermediates | Regioselective introduction of two distinct functional groups. | Rapid construction of polysubstituted derivatives. |

| Asymmetric Catalysis | Synthesis of chiral, enantiomerically pure piperidine (B6355638) derivatives. | Development of new stereospecific pharmaceuticals. |

| Novel Cross-Coupling Methods | Coupling with challenging partners or under milder, greener conditions. | Broader substrate scope and improved sustainability. |

Advanced Spectroscopic Studies of 3-(2-Chlorophenyl)pyridine in Complex Matrices

Understanding the behavior of 3-(2-chlorophenyl)pyridine and its derivatives in complex environments, such as biological systems or advanced materials, requires sophisticated analytical techniques. Future research will increasingly rely on a combination of advanced spectroscopy and computational analysis to probe molecular interactions and dynamics.

The characterization of novel pyridine derivatives often involves a suite of spectroscopic methods, including IR, 1H/13C NMR, and mass spectrometry, complemented by single-crystal X-ray diffraction to confirm molecular structures nih.govresearchgate.net. For more complex systems, advanced techniques are necessary. For example, transient absorption (TA) spectroscopy can be used to study the properties of excited states, which is crucial for developing photocatalytic applications or understanding phototoxicity rsc.org.

When 3-(2-chlorophenyl)pyridine is incorporated into a biological system or a material, its spectroscopic signature can change. Future studies will focus on using techniques like fluorescence spectroscopy and NMR to monitor these changes, providing insight into binding events, conformational changes, and local environmental polarity. The combination of these experimental techniques with Density Functional Theory (DFT) calculations allows for a deeper understanding of the observed spectroscopic properties and helps to elucidate structure-property relationships nih.gov.

Predictive Modeling for Enhanced Reactivity and Selectivity

Computational chemistry and predictive modeling are becoming indispensable tools for accelerating the discovery and optimization of chemical reactions. For 3-(2-chlorophenyl)pyridine, these models can provide crucial insights into its reactivity, guiding the rational design of new synthetic routes and derivatives.

Structure-reactivity relationship (SRR) models, based on experimental data and transition state theory, can be developed to predict the rate constants for reactions involving pyridine derivatives oberlin.edu. Quantum chemical calculations are particularly powerful for understanding reaction mechanisms and predicting regioselectivity. For instance, analysis of frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps can explain the reactivity of different positions on the pyridine and chlorophenyl rings towards electrophilic or nucleophilic attack mdpi.com.

Molecular docking simulations are another key predictive tool, particularly in drug discovery. By modeling the interaction of 3-(2-chlorophenyl)pyridine derivatives with biological targets like enzymes, researchers can predict binding affinity and guide the design of more potent compounds. Studies have shown a good correlation between computationally derived energy scores and experimentally measured biological activity for pyridine derivatives, validating the utility of this approach nih.govnih.gov. The application of these in silico methods will significantly reduce the experimental effort required to develop new functional molecules based on the 3-(2-chlorophenyl)pyridine scaffold.

Sustainable Production and Valorization of 3-(2-Chlorophenyl)pyridine and its Analogues

The principles of green chemistry are increasingly guiding the development of chemical manufacturing processes. The sustainable production of 3-(2-chlorophenyl)pyridine requires innovation in both the synthesis of the core structure and the valorization of its derivatives.

A key area of research is the use of renewable feedstocks. Processes are being developed for the thermo-catalytic conversion of glycerol, a byproduct of biodiesel production, into pyridine bases using zeolite catalysts researchgate.netrsc.org. Adopting such routes for the pyridine component of 3-(2-chlorophenyl)pyridine would significantly improve its environmental footprint.

Green synthetic methods, such as microwave-assisted, one-pot multicomponent reactions, offer pathways to pyridine derivatives with reduced energy consumption, shorter reaction times, and higher yields compared to conventional heating methods nih.govresearchgate.netacs.orgnih.gov. Furthermore, using environmentally friendly solvents or designing solvent-free reaction conditions is a critical aspect of sustainable production biosynce.com.

Valorization involves finding high-value applications for chemical products and managing waste streams effectively. One avenue is the incorporation of pyridine-based building blocks, such as pyridine dicarboxylic acid, into sustainable materials like recyclable polyesters researchgate.net. Additionally, developing efficient methods for the recovery and recycling of pyridine derivatives from industrial wastewater, for example by using advanced adsorbent resins, is crucial for a circular chemical economy seplite.com.

常见问题

Q. What are the common synthetic routes for 3-(2-Chlorophenyl)pyridine, and how are reaction conditions optimized?

3-(2-Chlorophenyl)pyridine is typically synthesized via chloromethylation or halogenation reactions. A standard method involves using Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) with formaldehyde and hydrochloric acid under reflux conditions . Optimization includes adjusting catalyst loading, solvent polarity (e.g., dichloromethane for better selectivity), and temperature control to minimize side products. Continuous flow reactors may enhance efficiency and scalability in multi-step syntheses .

Q. How is the molecular structure of 3-(2-Chlorophenyl)pyridine confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR : and NMR identify aromatic proton environments and substituent effects (e.g., chlorine’s deshielding impact) .

- X-ray Diffraction (XRD) : Crystal structure analysis resolves bond angles (e.g., C–Cl bond geometry) and packing interactions, such as halogen-π interactions observed in related chlorophenyl derivatives .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 203.67 g/mol for analogous compounds) .

Q. What are the key reactivity features of the chlorophenyl and pyridine moieties?

- Chlorophenyl Group : The chlorine atom participates in electrophilic substitution (e.g., Suzuki coupling) or nucleophilic displacement (e.g., SNAr with amines or thiols) .

- Pyridine Ring : Acts as a weak base (pKa ~5.5–6.5) and undergoes regioselective functionalization at the 2- or 4-positions due to electron-withdrawing effects .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses of 3-(2-Chlorophenyl)pyridine derivatives?

Common challenges include intermediate instability and competing reactions. Methodological solutions:

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃) to improve regioselectivity .

- In Situ Monitoring : Use HPLC or FTIR to track reaction progress and identify side products .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while additives like molecular sieves can control moisture-sensitive steps .

Q. How can the biological activity of 3-(2-Chlorophenyl)pyridine derivatives be systematically evaluated?

- Enzyme Assays : Test inhibition of NADPH oxidase (e.g., DUOX1) using ROS detection kits, as seen in structurally related pyrazolo[4,3-c]pyridines .

- Cellular Models : Assess anti-inflammatory activity in macrophage lines (e.g., RAW264.7) via cytokine profiling (e.g., IL-6, TNF-α) .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing chlorine with fluorine) and correlate changes with potency .

Q. How should contradictory data on reactivity or biological activity be resolved?